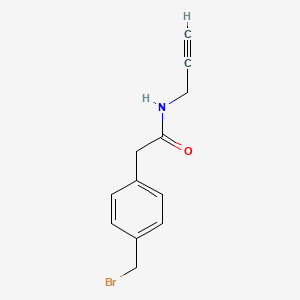

4-bromomethyl-N-propargyl-phenylacetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-bromomethyl-N-propargyl-phenylacetamide follows established International Union of Pure and Applied Chemistry nomenclature conventions, with the official designation being 2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide. This nomenclature reflects the compound's structural framework comprising a phenylacetamide backbone substituted with a bromomethyl group at the para position and a propargyl group attached to the amide nitrogen. The compound maintains registry under Chemical Abstracts Service number 1437749-53-5, providing unambiguous identification within chemical databases.

The molecular formula C₁₂H₁₂BrNO establishes the elemental composition with a calculated molecular weight of 266.137 atomic mass units. Alternative nomenclature systems recognize this compound as Benzeneacetamide, 4-(bromomethyl)-N-2-propyn-1-yl-, reflecting the systematic approach to describing the substitution pattern on the aromatic ring and the nature of the amide substituent. The Simplified Molecular Input Line Entry System representation C#CCNC(=O)Cc1ccc(cc1)CBr provides a standardized linear notation for computational applications.

The International Chemical Identifier string InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15) offers a comprehensive structural descriptor that enables precise chemical database searches and structural verification. The corresponding International Chemical Identifier Key ZVBHDJDKPPHJAQ-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure.

Table 1: Systematic Identification Parameters for 4-Bromomethyl-N-propargyl-phenylacetamide

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1437749-53-5 |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.137 g/mol |

| International Chemical Identifier Key | ZVBHDJDKPPHJAQ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C#CCNC(=O)Cc1ccc(cc1)CBr |

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of 4-bromomethyl-N-propargyl-phenylacetamide exhibits characteristic geometric features derived from the hybridization states of constituent atoms and the conformational preferences of functional groups. The benzene ring adopts a planar configuration consistent with aromatic sp² hybridization, while the acetamide linkage demonstrates partial double-bond character due to resonance between the carbonyl oxygen and amide nitrogen. This resonance contribution restricts rotation around the carbon-nitrogen bond, establishing a preferred planar arrangement for the amide functional group.

The bromomethyl substituent at the para position introduces significant steric bulk and electronic perturbation to the aromatic system. The carbon-bromine bond length approximates 1.94 Angstroms based on typical organobromide bond distances, with the bromine atom exhibiting substantial van der Waals radius effects. The propargyl group attached to the amide nitrogen presents a linear alkyne geometry with carbon-carbon triple bond length of approximately 1.20 Angstroms, contributing to the overall molecular rigidity.

Computational analysis indicates a calculated density of 1.4 ± 0.1 g/cm³ under standard conditions, reflecting the substantial molecular mass contributed by the bromine atom. The molecular polarizability of 25.3 ± 0.5 × 10⁻²⁴ cm³ demonstrates significant electronic delocalization across the aromatic system and conjugated amide functionality. The predicted boiling point of 435.3 ± 40.0 degrees Celsius at 760 millimeters of mercury suggests substantial intermolecular interactions, likely arising from dipole-dipole interactions between amide groups and potential aromatic stacking interactions.

Table 2: Physical Properties and Three-Dimensional Parameters

| Property | Value | Units |

|---|---|---|

| Calculated Density | 1.4 ± 0.1 | g/cm³ |

| Molecular Polarizability | 25.3 ± 0.5 | 10⁻²⁴ cm³ |

| Predicted Boiling Point | 435.3 ± 40.0 | °C at 760 mmHg |

| Flash Point | 217.1 ± 27.3 | °C |

| Vapor Pressure | 0.0 ± 1.0 | mmHg at 25°C |

Electronic Structure and Molecular Orbital Configuration

The electronic structure of 4-bromomethyl-N-propargyl-phenylacetamide reflects the combined influence of aromatic delocalization, carbonyl polarization, and halogen electronic effects. The benzene ring system contributes six π electrons to the aromatic molecular orbitals, with the para-disubstitution pattern maintaining effective conjugation across the ring structure. The bromomethyl substituent functions as an electron-withdrawing group through inductive effects, while simultaneously providing electron density through resonance contributions from bromine lone pairs.

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shift patterns that reflect the electronic environment of constituent nuclei. Proton nuclear magnetic resonance data demonstrates aromatic signals at δ 7.38 and δ 7.28 parts per million, consistent with the para-disubstituted benzene ring system experiencing moderate deshielding from the electron-withdrawing bromomethyl group. The bromomethyl protons appear as a singlet at δ 4.55 parts per million, indicating rapid exchange or equivalent chemical environments.

The propargyl substituent exhibits distinctive signals with the terminal alkyne proton appearing at δ 2.58 parts per million as a triplet with coupling constant of 2.6 Hertz, characteristic of alkyne carbon-hydrogen coupling. The methylene bridge connecting the propargyl group to the amide nitrogen resonates at δ 3.95 parts per million as a doublet with coupling constant of 2.5 Hertz, demonstrating coupling to the terminal alkyne proton. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at δ 170.0 parts per million, consistent with amide functionality, while the alkyne carbons appear at δ 79.2 and δ 71.6 parts per million.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic C-H | 7.38, 7.28 | doublet | 8.2 |

| Bromomethyl | 4.55 | singlet | - |

| Propargyl CH₂ | 3.95 | doublet | 2.5 |

| Terminal alkyne | 2.58 | triplet | 2.6 |

| Benzylic CH₂ | 3.51 | singlet | - |

| Assignment | ¹³C Chemical Shift (ppm) |

|---|---|

| Carbonyl | 170.0 |

| Aromatic carbons | 137.0, 134.5, 129.8, 129.6 |

| Alkyne carbons | 79.2, 71.6 |

| Aliphatic carbons | 43.0, 32.9, 29.3 |

Comparative Analysis with Structural Analogues (Benzyl Bromide Derivatives)

Structural comparison with related benzyl bromide derivatives reveals distinctive patterns in chemical reactivity and physical properties that reflect the influence of aromatic substitution and functional group modifications. 4-Bromobenzyl bromide serves as a primary structural analogue, differing from 4-bromomethyl-N-propargyl-phenylacetamide through the replacement of the acetamide functionality with a second bromine atom. This structural modification results in significantly different physical properties, with 4-bromobenzyl bromide exhibiting a melting point range of 62-64 degrees Celsius compared to the higher thermal stability predicted for the acetamide derivative.

The electron-withdrawing nature of the acetamide group in 4-bromomethyl-N-propargyl-phenylacetamide contrasts with the purely halogenated system of 4-bromobenzyl bromide, resulting in different patterns of aromatic reactivity. The molecular weight difference between these compounds (266.137 versus 249.93 atomic mass units) reflects the substitution of bromine with the larger acetamide-propargyl system. Density comparisons indicate that 4-bromobenzyl bromide exhibits higher density due to the presence of two bromine atoms, while 4-bromomethyl-N-propargyl-phenylacetamide demonstrates lower density despite higher molecular weight.

2-Bromo-N-phenyl-acetamide represents another structural analogue that shares the bromoacetamide functionality but lacks the extended aromatic system. This compound exhibits molecular formula C₈H₈BrNO with molecular weight 214.06 atomic mass units, demonstrating the structural contribution of the bromomethyl-substituted aromatic ring in the target compound. The safety profile differences between these analogues reflect the varying reactivity patterns associated with different bromine positioning and functional group environments.

Para-bromoacetanilide provides additional comparative perspective as an acetamide derivative with aromatic bromine substitution. The molecular formula C₈H₈BrNO indicates structural similarity to 2-bromo-N-phenyl-acetamide but with bromine positioned on the aromatic ring rather than the acetyl group. This positional difference demonstrates the significance of halogen placement in determining chemical reactivity and biological activity patterns.

Table 4: Comparative Analysis of Benzyl Bromide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-Bromomethyl-N-propargyl-phenylacetamide | C₁₂H₁₂BrNO | 266.137 | Not determined | 1.4 ± 0.1 |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 62-64 | 1.8246 |

| 2-Bromo-N-phenyl-acetamide | C₈H₈BrNO | 214.06 | Not specified | Not specified |

| para-Bromoacetanilide | C₈H₈BrNO | 214.06 | Not specified | Not specified |

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHDJDKPPHJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of 4-Bromomethyl-Phenylacetic Acid

- Starting material: 4-bromomethyl-phenylacetic acid (0.509 g, 2.22 mmol)

- Solvent: Dry tetrahydrofuran (THF, 20 mL)

- Reagents: N-hydroxysuccinimide (NHS, 0.258 g, 2.24 mmol), dicyclohexylcarbodiimide (DCC, 0.463 g, 2.24 mmol)

- Procedure:

- Dissolve 4-bromomethyl-phenylacetic acid in dry THF.

- Add NHS and then DCC, which leads to formation of a white precipitate within 10 minutes.

- Stir the reaction mixture for 2 hours at room temperature.

- Filter off the precipitate (dicyclohexylurea by-product).

- Concentrate the filtrate to obtain the crude NHS ester as a white solid.

This step activates the carboxylic acid into an NHS ester, a reactive intermediate suitable for amide bond formation.

Coupling with Propargyl Amine

- Solvent: Dimethylformamide (DMF, 20 mL)

- Base: Potassium carbonate (K2CO3, 0.307 g, 2.22 mmol)

- Nucleophile: Propargyl amine (0.149 mL, 2.33 mmol)

- Procedure:

- Dissolve the crude NHS ester in DMF.

- Add K2CO3 to neutralize and facilitate nucleophilic attack.

- Add propargyl amine dropwise.

- Stir the reaction for 4 hours at room temperature.

- Quench by adding water (200 mL).

- Extract the product with ethyl acetate (3 × 50 mL).

- Wash combined organic layers with water and brine.

- Dry over sodium sulfate and concentrate.

- Purify by silica gel chromatography using 5% methanol in benzene as eluent.

The product is obtained as a pale yellow solid with an 84% yield, indicating high efficiency of the coupling step.

Analytical Data Supporting the Preparation

| Parameter | Data |

|---|---|

| Yield | 0.496 g, 84% |

| 1H NMR (500 MHz, MeOD) | δ 7.38 (d, 2H), 7.28 (d, 2H), 4.55 (s, 2H), 3.95 (d, 2H), 3.51 (s, 2H), 2.58 (t, 1H) |

| 13C NMR (125 MHz, CDCl3) | δ 170.0, 137.0, 134.5, 129.8, 129.6, 79.2, 71.6, 43.0, 32.9, 29.3 |

The NMR data confirm the presence of aromatic protons, the bromomethyl group, and the propargyl moiety consistent with the expected structure.

Alternative and Supporting Methods for Intermediate Preparation

Preparation of 4-Bromomethyl-Phenylacetic Acid

- Industrially efficient methods for preparing 4-bromomethyl-phenylacetic acid involve bromination of 4-methylphenylacetic acid using bromic acid and hydrogen peroxide at room temperature.

- This method avoids expensive brominating agents like N-bromosuccinimide (NBS) and radical initiators, offering a high-yield, cost-effective route to the key acid intermediate.

Summary Table of Preparation Steps

| Step | Reactants / Reagents | Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | 4-bromomethyl-phenylacetic acid, NHS, DCC | Dry THF, room temp, 2 h | NHS ester intermediate | Crude solid |

| 2 | NHS ester, propargyl amine, K2CO3 | DMF, room temp, 4 h | 4-bromomethyl-N-propargyl-phenylacetamide | 84% |

Research Findings and Practical Notes

- The use of NHS and DCC for activation is a well-established method to form amide bonds efficiently without racemization or side reactions.

- The reaction proceeds smoothly at ambient temperature, avoiding harsh conditions.

- Purification by silica gel chromatography using a mild solvent system (5% methanol in benzene) yields a high-purity product.

- The method is reproducible and scalable, suitable for laboratory and potentially industrial synthesis.

- Analytical characterization (NMR) aligns with expected chemical shifts for aromatic, bromomethyl, and propargyl groups, confirming the structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-N-propargyl-phenylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propargyl group can undergo oxidation reactions to form carbonyl compounds or carboxylic acids.

Reduction Reactions: The phenylacetamide moiety can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of primary or secondary amines, or alcohols.

Scientific Research Applications

4-Bromomethyl-N-propargyl-phenylacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromomethyl-N-propargyl-phenylacetamide involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or protein modification. The propargyl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts 4-bromomethyl-N-propargyl-phenylacetamide with the structurally related compound 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (C₁₅H₁₄BrNO₂) :

Reactivity and Selectivity

4-Bromomethyl-N-propargyl-phenylacetamide :

- The bromomethyl group undergoes nucleophilic substitution with methionine sulfurs, forming stable sulfonium adducts (e.g., in peptide PHCKRM) .

- Reactions proceed efficiently in aqueous buffers (pH 2.4–8.3) with yields >90% .

- The propargyl group enables post-alkylation modifications (e.g., azide-alkyne cycloaddition) .

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide :

Physicochemical Properties

Biological Activity

4-Bromomethyl-N-propargyl-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-Bromomethyl-N-propargyl-phenylacetamide features a bromomethyl group, a propargyl moiety, and a phenylacetamide structure. The presence of these functional groups contributes to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromomethyl-N-propargyl-phenylacetamide exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with lipid biosynthesis. The bromine atom may enhance the lipophilicity of the compound, facilitating membrane penetration.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Mechanism of Action |

|---|---|---|

| 4-Bromomethyl-N-propargyl-phenylacetamide | Gram-positive bacteria | Membrane disruption |

| N-(4-chlorophenyl)-2-chloroacetamide | MRSA | Lipid biosynthesis inhibition |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Cell membrane interference |

Anticancer Activity

The anticancer potential of 4-bromomethyl-N-propargyl-phenylacetamide has been highlighted in various studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.

- Case Study : A study evaluating the anticancer activity of phenylacetamides found that specific derivatives inhibited the proliferation of MCF7 breast cancer cells through apoptosis induction.

Table 2: Anticancer Activity Results

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromomethyl-N-propargyl-phenylacetamide | MCF7 | 15 | Apoptosis induction |

| N-(4-fluorophenyl)-2-chloroacetamide | HeLa | 12 | Cell cycle arrest |

| N-(2-methylphenyl)-2-chloroacetamide | A549 | 20 | Inhibition of DNA synthesis |

Research Findings

Recent studies have utilized various methodologies to assess the biological activity of compounds related to 4-bromomethyl-N-propargyl-phenylacetamide:

- Synthesis and Characterization : Compounds were synthesized using microwave-assisted techniques, yielding high purity and efficiency. Characterization was performed using NMR and mass spectrometry.

- Biological Testing : In vitro assays demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Anticancer assays revealed that certain derivatives induced apoptosis in cancer cells.

- Molecular Docking Studies : Computational studies indicated that these compounds bind effectively to target enzymes involved in cancer progression, suggesting a potential pathway for therapeutic application.

Q & A

Q. How can computational modeling predict the reactivity of 4-bromomethyl-N-propargyl-phenylacetamide in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.